N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide
Overview
Description
NKP-608 is a potent antagonist at the neurokinin-1 (NK-1) receptor both in vitro(IC50=2.6 nM). NKP608 has an anxiolytic action in the social interaction test in rats. NKP-608 inhibits substance P (SP)-induced airway plasma protein exudation in vivo.
Scientific Research Applications
Synthesis and Catalysis
Research has shown the utility of related quinoline and piperidine derivatives in catalysis, particularly in asymmetric hydrogenation reactions. Complexes of related structures have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides, which are crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Material Science
In the field of material science, related quinoxaline and piperidine derivatives have been utilized in the synthesis of novel materials. For instance, the synthesis of polyamides containing quinoxaline moiety has been reported, where these polyamides exhibited excellent thermal stability, making them suitable for high-performance applications (Patil et al., 2011).
Pharmaceutical Chemistry
Derivatives of quinoline and piperidine have been extensively studied for their potential as antipsychotic agents. Heterocyclic carboxamides, similar in structure to the compound , have been evaluated for their binding to dopamine and serotonin receptors, showing promise as potential antipsychotic agents (Norman et al., 1996).
Environmental Science
In environmental science, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers have been synthesized. These membranes demonstrated improved water flux and dye rejection capabilities, indicating their potential for wastewater treatment applications (Liu et al., 2012).
Molecular Biology
Aminated benzimidazo[1,2-a]quinolines, structurally related to the compound , have been synthesized and evaluated as potential fluorescent probes for DNA detection. These compounds showed enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their potential application as DNA-specific fluorescent probes (Perin et al., 2011).
Mechanism of Action
Target of Action
NKP608, also known as NKP-608, AV-608, or nk 608, is a non-peptidic derivative of 4-aminopiperidine . It acts as a selective, specific, and potent antagonist at the neurokinin-1 (NK-1) receptor . The NK-1 receptor has played a vital role in the development of tumors .
Mode of Action
NKP608 exhibits its action by binding to the NK-1 receptor. The binding of NKP608 to the NK-1 receptor was characterized by an IC50 of 2.6+/-0.4 nM . This interaction results in the antagonism of the NK-1 receptor, thereby inhibiting the actions of its natural ligand, substance P .
Biochemical Pathways
NKP608 affects the Wnt/β-catenin signaling pathway . It reduces the expressions of Wnt-3a, β-catenin, Cyclin D1, and VEGF while inducing the expression of E-Cadherin . This suppression of the Wnt/β-catenin signaling pathway leads to the inhibition of cell proliferation, migration, and invasion .
Pharmacokinetics
It is known that nkp608 exhibits a potent nk-1 antagonistic activity following oral administration , suggesting that it has good oral bioavailability.
Result of Action
NKP608 has been found to inhibit the proliferation, migration, and invasion of HCT116 cells, a type of colorectal cancer cell . It induces apoptosis of these cells, as evidenced by the downregulation of Bcl-2 and the upregulation of Bax and Active-Caspase-3 . In addition, NKP608 has been shown to produce anxiolytic-like effects in rodents tested in different anxiety models .
Action Environment
The action of NKP608 can be influenced by various environmental factors. For instance, the anxiolytic-like effects of NKP608 were found to be strain-, sex-, and test-dependent . .
properties
IUPAC Name |
N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUTEDAEFXMQR-BJKOFHAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClF6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432754 | |
Record name | NKP608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177707-12-9 | |
Record name | AV-608 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NKP608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AV-608 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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